4-Amino-3-(3,5-dichlorophenoxy)pyridine
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Overview
Description
4-Amino-3-(3,5-dichlorophenoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 4-position and a dichlorophenoxy group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,5-dichlorophenoxy)pyridine typically involves the reaction of 3,5-dichlorophenol with 4-chloropyridine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3,5-dichlorophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenolic derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
4-Amino-3-(3,5-dichlorophenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-3-(3,5-dichlorophenoxy)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dichloropyridine: Similar structure but lacks the phenoxy group.
3,5-Dichloro-4-pyridinamine: Another pyridine derivative with similar functional groups.
4-Amino-3,5-dichlorophenol: Contains a phenol group instead of a pyridine ring
Uniqueness
4-Amino-3-(3,5-dichlorophenoxy)pyridine is unique due to the combination of its amino and dichlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
509076-62-4 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-3-8(13)5-9(4-7)16-11-6-15-2-1-10(11)14/h1-6H,(H2,14,15) |
InChI Key |
FOYPFUOMBTYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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